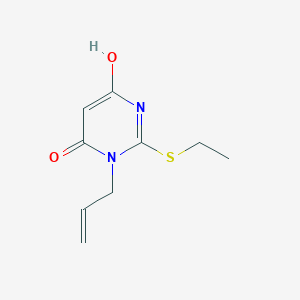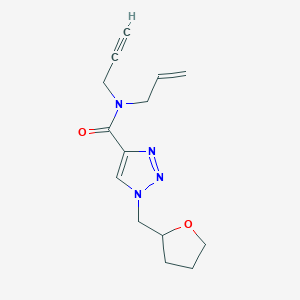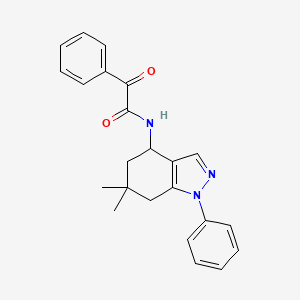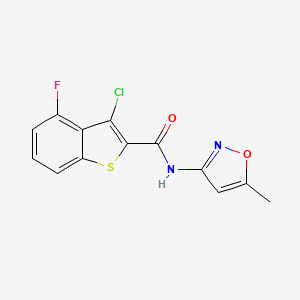
MFCD08160868
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD08160868 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Métodos De Preparación
The synthesis of MFCD08160868 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common solvents and reagents used in the synthesis include organic solvents like dichloromethane and reagents such as sodium hydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and reduce production costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
MFCD08160868 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving reducing agents such as lithium aluminum hydride can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
MFCD08160868 has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used in experiments to understand its interaction with biological molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of MFCD08160868 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved. For example, in medicinal applications, this compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
MFCD08160868 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include MFCD08160869, MFCD08160870, and MFCD08160871.
Uniqueness: What sets this compound apart is its specific combination of functional groups and molecular structure, which confer unique properties and reactivity. This makes it particularly valuable in applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-14-13(9-18)16(23)21-17(20-14)25-10-15(22)19-11-5-7-12(8-6-11)24-4-2/h5-8H,3-4,10H2,1-2H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVWIMSPFXDCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-2-(oxan-4-yl)ethanamine](/img/structure/B6040647.png)

![1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6040658.png)

![methyl (5Z)-5-[4-(diethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6040670.png)
![2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6040675.png)
![1-benzyl-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B6040689.png)
![4-[(5-methyl-2-pyrazinyl)carbonyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6040694.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B6040709.png)


![N-(2-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B6040753.png)
![[1-(5-methoxy-2-furoyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B6040754.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6040755.png)
